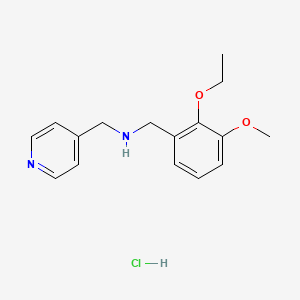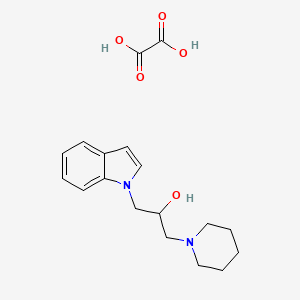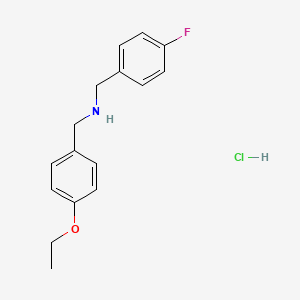![molecular formula C19H20ClN3O4S B4169429 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine
Descripción general
Descripción
Compounds similar to “1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine” often belong to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a suitable primary amine with a suitable dichloroalkane . For example, 1-(4-Chlorophenyl)piperazine can be synthesized from 1,4-dichlorobutane and ammonia .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring substituted with various functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, 1-(4-Chlorophenyl)piperazine is reported to be a crystalline solid with a melting point of 76-79 °C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-27-15-4-7-17(18(12-15)23(25)26)21-8-10-22(11-9-21)19(24)13-28-16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXRCZHXXZAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)


![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)
![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)
![N-cyclohexyl-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4169385.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169386.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4169398.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![4-{5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4169437.png)
![5-acetyl-7,9-dimethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4169445.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4169468.png)